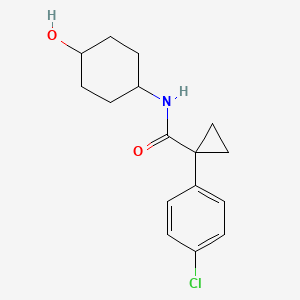![molecular formula C14H14N2O2 B6647021 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647021.png)
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid, also known as QMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMC is a cyclopropane derivative that contains a quinoline ring, making it a unique and versatile compound.
作用機序
The exact mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of enzymes such as topoisomerase II and protein kinase C, which are involved in cell growth and proliferation. 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has also been shown to modulate the expression of genes involved in apoptosis and inflammation.
Biochemical and Physiological Effects:
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to induce apoptosis and inhibit angiogenesis. In neurons, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to reduce oxidative stress and protect against neurodegeneration. In immune cells, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has several advantages for lab experiments, including its versatility and potential to be used in a variety of research fields. However, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid. One area of research could focus on the development of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid analogs with improved efficacy and reduced toxicity. Another area of research could focus on the potential use of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid and its potential applications in a variety of scientific research fields.
合成法
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-chloroquinoline with cyclopropanecarboxylic acid and subsequent reduction with sodium borohydride. Another method involves the reaction of 4-aminopyridine with cyclopropanecarboxylic acid, followed by cyclization with acetic anhydride. Both methods have been shown to produce high yields of 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid.
科学的研究の応用
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including cancer research, neurology, and immunology. In cancer research, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, 1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid has been shown to modulate the immune response and reduce inflammation.
特性
IUPAC Name |
1-[(quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13(18)14(6-7-14)9-16-12-5-8-15-11-4-2-1-3-10(11)12/h1-5,8H,6-7,9H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTZAHVTDYPEMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=CC=NC3=CC=CC=C32)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Quinolin-4-ylamino)methyl]cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[[[(E)-3-(4-ethylphenyl)prop-2-enoyl]amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646957.png)
![1-[[(4-Bromophenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646959.png)
![1-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6646967.png)
![1-[[(4-Methylsulfonylbenzoyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646979.png)
![1-[(2,3-Dihydro-1-benzothiophene-2-carbonylamino)methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646984.png)
![1-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646985.png)
![1-[[[2-(Difluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6646995.png)
![1-[[(2,5,6-Trimethyl-3-oxopyridazine-4-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647004.png)
![1-[[3-(3-Bromo-4-methoxyphenyl)propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647006.png)
![1-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647029.png)
![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[(2,2-Dimethylpropanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647045.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)